molecular formula C8H6BrFO2 B581122 3-Bromo-6-fluoro-2-methylbenzoic acid CAS No. 1427373-55-4

3-Bromo-6-fluoro-2-methylbenzoic acid

Cat. No.: B581122
CAS No.: 1427373-55-4
M. Wt: 233.036
InChI Key: DHAJISDATRWQGB-UHFFFAOYSA-N
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Description

3-Bromo-6-fluoro-2-methylbenzoic acid: is an organic compound with the molecular formula C8H6BrFO2. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, fluorine, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Scientific Research Applications

Chemistry: 3-Bromo-6-fluoro-2-methylbenzoic acid is used as a building block in organic synthesis. It is employed in the preparation of various biologically active compounds and complex organic molecules .

Biology and Medicine: In biological research, this compound can be used to synthesize potential pharmaceutical agents. Its derivatives may exhibit biological activity and can be investigated for therapeutic applications .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It serves as an intermediate in the synthesis of agrochemicals, dyes, and polymers .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

While specific future directions for 3-Bromo-6-fluoro-2-methylbenzoic acid are not available, benzoic acid derivatives are often used as building blocks in the synthesis of more complex molecules, suggesting potential applications in various fields of chemistry .

Mechanism of Action

Target of Action

3-Bromo-6-fluoro-2-methylbenzoic acid is a disubstituted benzoic acid used in the preparation of various biologically active compounds It has been used in the synthesis of α-2 adrenoceptor agonists, smoothened receptor antagonists, and hiv-1 entry inhibitors , suggesting that these may be its potential targets.

Mode of Action

Benzoic acid derivatives are known to interact with their targets through various mechanisms, such as free radical bromination and nucleophilic substitution . The presence of bromine and fluorine atoms in the compound could potentially enhance its reactivity and binding affinity to its targets.

Biochemical Pathways

Given its use in the synthesis of α-2 adrenoceptor agonists, smoothened receptor antagonists, and hiv-1 entry inhibitors , it can be inferred that it may influence the adrenergic signaling pathway, Hedgehog signaling pathway, and HIV-1 entry pathway, respectively.

Result of Action

Given its use in the synthesis of various biologically active compounds , it can be inferred that its action could potentially lead to the activation of α-2 adrenoceptors, inhibition of Smoothened receptors, and prevention of HIV-1 entry, depending on the specific context and conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-fluoro-2-methylbenzoic acid typically involves the bromination and fluorination of 2-methylbenzoic acid. One common method is the electrophilic aromatic substitution reaction, where 2-methylbenzoic acid is treated with bromine and a fluorinating agent under controlled conditions to introduce the bromine and fluorine atoms at the desired positions on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient substitution reactions .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-fluoro-2-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Comparison with Similar Compounds

  • 3-Bromo-2-methylbenzoic acid
  • 3-Fluoro-2-methylbenzoic acid
  • 2-Fluoro-6-methylbenzoic acid

Comparison: 3-Bromo-6-fluoro-2-methylbenzoic acid is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This dual substitution can significantly alter its chemical properties compared to compounds with only one halogen substituent. For instance, the combination of bromine and fluorine can enhance the compound’s reactivity and selectivity in certain reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-bromo-6-fluoro-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-4-5(9)2-3-6(10)7(4)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHAJISDATRWQGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427373-55-4
Record name 3-bromo-6-fluoro-2-methylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a 0° C. solution of 2-fluoro-6-methyl-benzoic acid (1.48 g, 9.60 mmol) in conc. H2SO4 (40 mL) was added NBS (1.79 g, 10.1 mmol). The mixture was stirred at 0° C. for 3 hours. The reaction mixture was poured into ice water (200 mL), and extracted with ether (2×200 mL). The organic layers were combined, dried over sodium sulfate, and concentrated under vacuum to give the title compound (Compound QQ, 2.15 g, 96% yield) as a solid. 1H NMR (400 MHz, chloroform-d) δ 7.64 (dd, J=8.84, 5.31 Hz, 1H), 6.92 (t, J=8.84 Hz, 1H), 2.54 (s, 3H); MS 231.0 [M+H].
Quantity
1.48 g
Type
reactant
Reaction Step One
Name
Quantity
1.79 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
96%

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-fluoro-6-methyl-benzoic acid (1 g, 6.4 mmol, 1.0 eq) in acetic acid (32 mL) was added nitric acid (3.27 mL), water (3 mL) and bromine (0.36 mL). A solution of silver nitrate (1.43 g, 8.4 mmol 1.3 eq) in water (10 mL) was then added dropwise over a period of 15 min. After the addition was completed, stirring was continued a further 1.5 h at room temperature. The reaction was diluted with water and extracted with EtOAc. The combined organic extracts were washed with brine, dried (Na2SO4), filtered and evaporated in vacuo to afford a crude product, which was triturated with hexane to give the title compound as a yellow solid (1.35 g, 90%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.27 mL
Type
reactant
Reaction Step One
Quantity
0.36 mL
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
1.43 g
Type
catalyst
Reaction Step Three
Yield
90%

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